![molecular formula C19H16ClN3O B13360472 N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13360472.png)
N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often utilize environmentally benign solvents and catalyst-free conditions to enhance the efficiency and sustainability of the synthesis process. For example, a solvent- and catalyst-free synthesis under microwave irradiation has been reported to produce imidazo[1,2-a]pyridines efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while nucleophilic substitution can introduce various functional groups at the 3-position .
Applications De Recherche Scientifique
N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative-hypnotic used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: A compound with sedative and anxiolytic properties.
Uniqueness
N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl and 5-methyl-2-furyl groups enhances its potential as a bioactive molecule with diverse applications .
Propriétés
Formule moléculaire |
C19H16ClN3O |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-9-17-22-18(16-8-7-13(2)24-16)19(23(17)11-12)21-15-5-3-4-14(20)10-15/h3-11,21H,1-2H3 |
Clé InChI |
BNZJERMPJUOKHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2NC3=CC(=CC=C3)Cl)C4=CC=C(O4)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
![N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13360401.png)
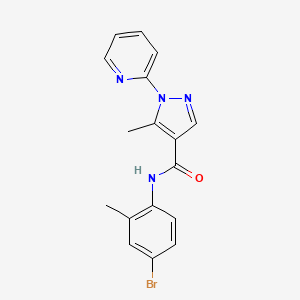
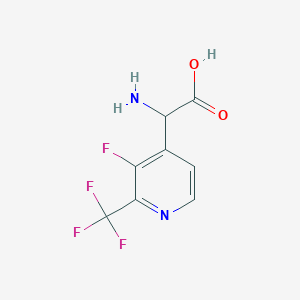
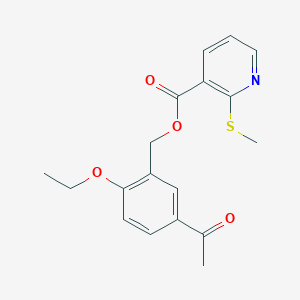


![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
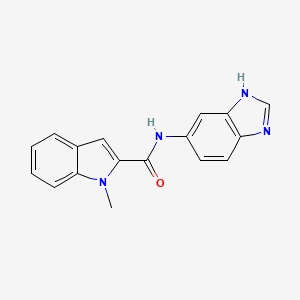
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360444.png)

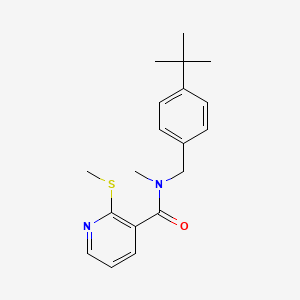
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360470.png)
